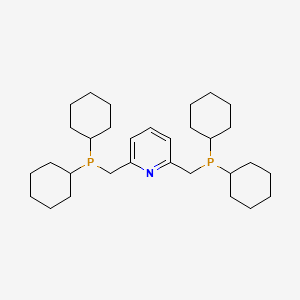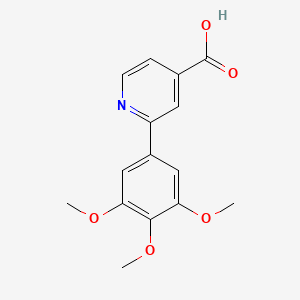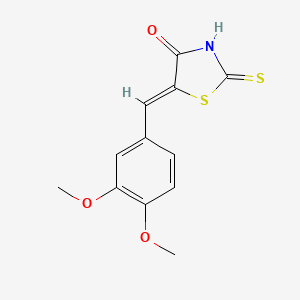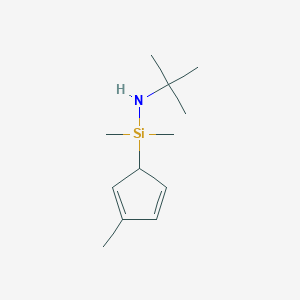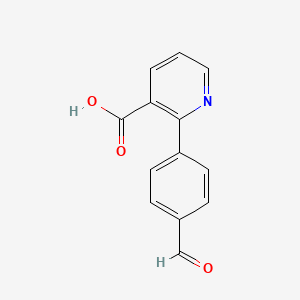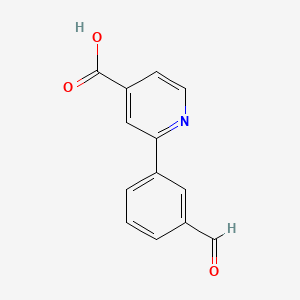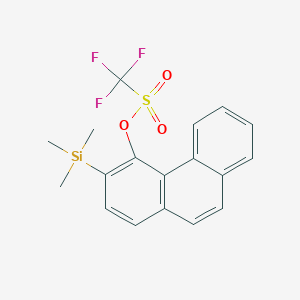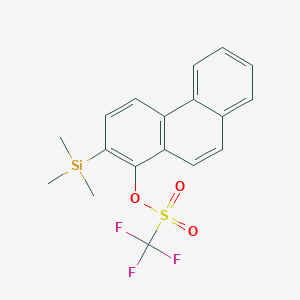
2-Trimethylsilyl-1-phenanthryl triflate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Trimethylsilyl-1-phenanthryl triflate (TMPT) is a silylating reagent used in organic synthesis. It has been widely used in the synthesis of a broad range of compounds such as heterocyclic compounds, peptides, and pharmaceuticals. TMPT is a versatile reagent that can be used in both aqueous and non-aqueous conditions, and is particularly useful for synthesizing compounds with high selectivity.
科学的研究の応用
2-Trimethylsilyl-1-phenanthryl triflate has been used extensively in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in the synthesis of heterocyclic compounds and peptides. It is also used in the synthesis of pharmaceuticals, such as those used to treat cancer and other diseases. Additionally, this compound has been used in the synthesis of compounds with potential applications in the field of materials science.
作用機序
The mechanism of action of 2-Trimethylsilyl-1-phenanthryl triflate is based on its ability to silylate organic compounds. Silylation is the process of adding a silyl group to an organic compound. In the case of this compound, the silyl group is a trimethylsilyl group. The reaction of this compound with an organic compound involves the formation of a silyl ether, which is a stable, covalently-bonded product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound is non-toxic and does not have any known adverse effects on humans. Additionally, this compound is relatively stable and does not break down easily in the presence of light or air.
実験室実験の利点と制限
One of the main advantages of using 2-Trimethylsilyl-1-phenanthryl triflate in laboratory experiments is its versatility. It can be used in both aqueous and non-aqueous conditions, and is particularly useful for synthesizing compounds with high selectivity. Additionally, this compound is relatively stable and does not break down easily in the presence of light or air. However, one of the main limitations of using this compound is that it is not compatible with all organic compounds.
将来の方向性
There are several potential future directions for the use of 2-Trimethylsilyl-1-phenanthryl triflate in scientific research. One potential application is the use of this compound in the synthesis of compounds with potential applications in the field of materials science. Additionally, this compound could be used to synthesize compounds with potential therapeutic applications, such as those used to treat cancer and other diseases. Finally, this compound could be used to synthesize compounds with potential applications in the field of biotechnology, such as enzymes and proteins.
合成法
The synthesis of 2-Trimethylsilyl-1-phenanthryl triflate can be achieved through a two-step process. The first step involves the reaction of 1-phenanthrene with trimethylsilyl chloride in the presence of a base, such as triethylamine. This reaction yields 2-trimethylsilyl-1-phenanthryl chloride. In the second step, the 2-trimethylsilyl-1-phenanthryl chloride is treated with triflic anhydride to produce this compound.
特性
IUPAC Name |
(2-trimethylsilylphenanthren-1-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O3SSi/c1-26(2,3)16-11-10-14-13-7-5-4-6-12(13)8-9-15(14)17(16)24-25(22,23)18(19,20)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVMAYDLCFMKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





